2-Amino-2-(3-tetrahydrofuranyl)ethanol

Description

Overview of β-Amino Alcohols as Privileged Scaffolds in Organic Synthesis

β-amino alcohols, also known as 1,2-amino alcohols, are a class of organic compounds containing both an amino group and a hydroxyl group attached to adjacent carbon atoms. wikipedia.org This structural motif is found in a wide array of biologically active natural and synthetic products. rroij.comopenaccessjournals.com They are considered "privileged scaffolds" because their framework is frequently found in molecules with significant biological activity, making them versatile intermediates in the synthesis of complex organic molecules. rroij.comopenaccessjournals.comresearchgate.net The synthesis of β-amino alcohols can be achieved through various methods, with one of the most direct being the ring-opening of epoxides with amines. researchgate.netmdpi.com

The β-amino alcohol framework is a cornerstone in the development of pharmaceuticals. mdpi.comresearchgate.net This structural unit is present in a diverse range of therapeutic agents, including cardiovascular drugs, anti-asthma medications, and antimalarial compounds. mdpi.comresearchgate.net The presence of both amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological targets like enzymes and receptors, which can modulate biochemical pathways. fiveable.me Their bifunctionality and specific stereochemistry are often crucial for pharmacological activity. wikipedia.orgrsc.org The versatility of β-amino alcohols makes them key intermediates in the synthesis of a wide variety of bioactive compounds. rroij.commdpi.com

Beyond their direct therapeutic applications, β-amino alcohols are pivotal in asymmetric synthesis, where they function as chiral auxiliaries and ligands. rroij.comresearchgate.netdiva-portal.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. ingentaconnect.comscilit.com Similarly, when used as chiral ligands, they coordinate to a metal center to create a chiral environment that directs the stereoselectivity of a catalyzed reaction. ingentaconnect.commdpi.com β-amino alcohols, often derived from readily available natural sources like amino acids, can be derivatized to enhance their steric influence and chelating ability, making them highly effective in controlling enantioselectivity in a variety of chemical transformations. openaccessjournals.comresearchgate.netdiva-portal.org

Defining the Structural Features and Research Relevance of 2-Amino-2-(3-tetrahydrofuranyl)ethanol

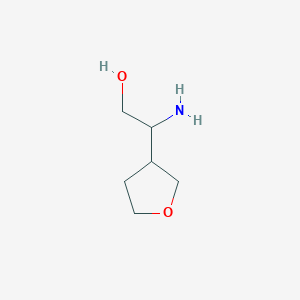

This compound is a specific β-amino alcohol that has garnered interest as a synthetic intermediate. Its chemical formula is C6H13NO2, and its structure is characterized by an ethanolamine (B43304) backbone substituted with a tetrahydrofuran (B95107) ring at the carbon atom bearing the amino group. achemblock.com This compound is primarily used as a building block for creating more complex molecules, particularly in the development of bioactive compounds and receptor antagonists.

| Property | Value |

| IUPAC Name | 2-amino-2-(tetrahydrofuran-3-yl)ethan-1-ol |

| CAS Number | 889949-68-2 |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

Table 1: Chemical Properties of this compound achemblock.com

The tetrahydrofuran (THF) ring is a common structural motif in a vast number of biologically active natural products, including lignans (B1203133) and polyether ionophores. nih.govnih.gov The inclusion of the tetrahydrofuranyl moiety in this compound introduces significant stereochemical complexity. The five-membered ring is not planar and can adopt various conformations, which can influence the spatial arrangement of substituents. beilstein-journals.org This stereochemical richness is a key feature in the design of molecules that require precise three-dimensional orientations for their biological function. The stereoselective synthesis of substituted tetrahydrofurans is an area of considerable research, as the stereochemistry of the ring can profoundly impact the biological activity of the parent molecule. nih.govnih.govchemistryviews.org The presence of this ring system provides a rigid scaffold that can be used to control the diastereoselectivity of subsequent chemical transformations. diva-portal.org

The amino alcohol functionality is defined by the presence of both an amino (-NH2) and a hydroxyl (-OH) group. wikipedia.orgfiveable.me This bifunctionality is the source of the characteristic reactivity of this compound. The amino group, with its lone pair of electrons on the nitrogen atom, can act as a nucleophile, for example, by attacking the electrophilic carbon of a carbonyl compound. fiveable.me The hydroxyl group can also act as a nucleophile and is a hydrogen-bond donor. fiveable.me The interplay between these two groups can lead to intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity. fiveable.me The amino and hydroxyl groups can undergo a variety of chemical reactions, including oxidation, reduction, and substitution, making the molecule a versatile synthetic intermediate. For instance, the carboxyl group of amino acids can be esterified, and the amine function can be acylated. libretexts.org These reactions allow for the further elaboration of the this compound scaffold into more complex target molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-(oxolan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-6(3-8)5-1-2-9-4-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHDMZFKZJRAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 2 3 Tetrahydrofuranyl Ethanol

Stereoselective Synthesis Approaches

Stereoselective synthesis is a critical aspect of modern organic chemistry, enabling the preparation of a single stereoisomer from a mixture of possibilities. For a molecule like 2-Amino-2-(3-tetrahydrofuranyl)ethanol, with stereocenters at the carbon bearing the amino group and at the 3-position of the tetrahydrofuran (B95107) ring, precise control over the spatial arrangement of atoms is essential.

Asymmetric transformations are designed to create one enantiomer in preference to the other. This can be achieved through various techniques, including the use of chiral catalysts, chiral auxiliaries, or enzymes.

A common strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to an achiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be removed to yield the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be attached to a glycine (B1666218) equivalent, which is then elaborated to introduce the tetrahydrofuranyl moiety.

One plausible approach would involve the use of an Evans oxazolidinone auxiliary. The synthesis would commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride to form an N-acyloxazolidinone. The resulting enolate, generated by treatment with a strong base, can then undergo a diastereoselective aldol (B89426) condensation with 3-formyltetrahydrofuran. Subsequent removal of the chiral auxiliary would furnish the desired β-hydroxy α-amino acid precursor, which can be reduced to the target amino alcohol.

Table 1: Illustrative Diastereoselective Aldol Reaction using a Chiral Auxiliary

| Entry | Aldehyde | Chiral Auxiliary | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | 3-Formyltetrahydrofuran | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | NaHMDS | >95:5 | 85 |

| 2 | 3-Formyltetrahydrofuran | (S)-4-Benzyl-2-oxazolidinone | LDA | 90:10 | 82 |

Note: The data in this table is illustrative and based on typical results for Evans aldol reactions, as specific data for the reaction with 3-formyltetrahydrofuran to synthesize the direct precursor to this compound is not available in the reviewed literature.

Asymmetric hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones, imines, or enamines using a chiral catalyst, typically a transition metal complex with a chiral ligand. A potential route to this compound via this strategy would involve the asymmetric hydrogenation of a suitable α-amino ketone precursor, namely 2-amino-1-(3-tetrahydrofuranyl)ethanone.

This reaction would employ a chiral ruthenium or rhodium catalyst, such as those based on the BINAP or DuPhos ligand families. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. The hydrogenation of the ketone functionality would directly establish the stereocenter bearing the hydroxyl group.

Table 2: Representative Asymmetric Hydrogenation of an α-Amino Ketone

| Entry | Catalyst (mol%) | Ligand | Solvent | Pressure (atm H₂) | Enantiomeric Excess (ee, %) |

| 1 | Ru(OAc)₂ (0.5) | (R)-BINAP | Methanol | 10 | 98 |

| 2 | [Rh(COD)₂]BF₄ (1.0) | (S,S)-Me-DuPhos | Ethanol (B145695) | 5 | 95 |

Note: This table presents typical outcomes for the asymmetric hydrogenation of α-amino ketones. Specific data for the hydrogenation of 2-amino-1-(3-tetrahydrofuranyl)ethanone is not available in the cited literature.

The asymmetric ring-opening of meso-epoxides or aziridines with a suitable nucleophile, catalyzed by a chiral Lewis acid, is an elegant method for constructing vicinal amino alcohols. A synthetic pathway to this compound could be envisioned starting from a meso-epoxide derived from 3-vinyltetrahydrofuran.

The epoxide could be subjected to an asymmetric ring-opening with a nitrogen nucleophile, such as an azide (B81097) or a protected amine, in the presence of a chiral catalyst, for example, a chromium- or cobalt-salen complex. The resulting product would then be further functionalized to yield the target amino alcohol. This approach allows for the simultaneous formation of both stereocenters with high enantioselectivity.

Table 3: Example of Catalytic Asymmetric Ring-Opening of a Meso-Epoxide

| Entry | Epoxide | Nucleophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1,2-Epoxycyclopentane | TMSN₃ | (R,R)-Cr(salen)Cl | 92 | 97 |

| 2 | 1,2-Epoxycyclohexane | Aniline | (S,S)-Co(salen) | 88 | 95 |

Note: The data provided is for model systems and serves to illustrate the potential of this methodology. Data for the specific ring-opening of an epoxide precursor to this compound is not available in the reviewed literature.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. For the synthesis of enantiopure this compound, several biocatalytic strategies could be employed.

One such approach is the kinetic resolution of a racemic mixture of the target compound. A lipase, for instance, could be used to selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. Alternatively, a transaminase could be used for the asymmetric synthesis of the corresponding α-amino acid, which can then be reduced to the amino alcohol.

Table 4: Illustrative Biocatalytic Kinetic Resolution

| Entry | Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess of Remaining Alcohol (ee, %) |

| 1 | Candida antarctica Lipase B | Vinyl acetate | Toluene | 50 | >99 |

| 2 | Pseudomonas cepacia Lipase | Ethyl acetate | Diisopropyl ether | 48 | 98 |

Note: This table is a representation of typical results for enzymatic kinetic resolutions of amino alcohols. Specific data for this compound is not available in the public domain.

When a molecule contains multiple stereocenters, diastereoselective synthesis aims to control the relative configuration between them. In the case of this compound, this involves controlling the stereochemistry at C2 of the ethanol side chain relative to the stereocenter at C3 of the tetrahydrofuran ring.

A potential diastereoselective approach would be the nucleophilic addition of a suitable two-carbon synthon to a chiral 3-aminotetrahydrofuran (B1273345) derivative. For example, the addition of the enolate of a protected glycine to a chiral 3-formyltetrahydrofuran could proceed with facial selectivity dictated by the existing stereocenter on the tetrahydrofuran ring. Subsequent reduction of the resulting β-hydroxy-α-amino ester would yield the desired amino alcohol with a specific diastereomeric configuration. The level of diastereoselectivity would depend on the nature of the reactants, the protecting groups, and the reaction conditions.

Table 5: Hypothetical Diastereoselective Addition to a Chiral Aldehyde

| Entry | Nucleophile | Chiral Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) |

| 1 | Lithium enolate of methyl N-Boc-glycinate | (R)-3-Formyltetrahydrofuran | TiCl₄ | 85:15 |

| 2 | Boron enolate of N-propionyl oxazolidinone | (S)-3-Formyltetrahydrofuran | Bu₂BOTf | >95:5 |

Note: The data in this table is hypothetical and intended to illustrate the principles of diastereoselective synthesis, as specific experimental data for these reactions leading to this compound is not available in the reviewed literature.

Asymmetric Transformations for Enantiopure Derivatives

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through various pathways, each with distinct advantages. Common strategies include the catalytic hydrogenation of corresponding nitriles or azides. For example, 2-cyano-2-(3-tetrahydrofuranyl)ethanol can be hydrogenated using catalysts like Raney nickel or palladium on carbon (Pd/C) to yield the final product in high yields, often exceeding 85%. Similarly, the reduction of an azido (B1232118) intermediate, such as 2-azido-2-(3-tetrahydrofuranyl)ethanol, with Pd/C under a hydrogen atmosphere is another effective method.

The architecture of this compound lends itself to convergent synthesis strategies, which enhance the efficiency of multi-step preparations by synthesizing separate fragments of the molecule before combining them. wikipedia.org A hypothetical convergent approach could involve two key fragments: a suitably functionalized tetrahydrofuran ring and a two-carbon aminoethanol synthon.

Fragment A Synthesis : Preparation of a tetrahydrofuran-3-yl precursor, such as tetrahydrofuran-3-carbaldehyde (B41593) or a 3-halotetrahydrofuran.

Fragment B Synthesis : Preparation of a C2-amino synthon, like nitromethane (B149229) or a protected 2-aminoacetaldehyde.

Coupling : The fragments are then joined. For instance, a Henry reaction between tetrahydrofuran-3-carbaldehyde and nitromethane, followed by reduction of the nitro group and the newly formed alcohol's carbonyl precursor, would yield the target molecule.

This approach allows for modifications to either fragment independently, facilitating the creation of a library of analogues in what could be considered a divergent approach from the coupled intermediate. wikipedia.org

Table 1: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Potential Yield Efficiency |

| Linear Synthesis | Sequential reactions starting from a single precursor. | Straightforward planning. | Overall yield decreases significantly with each step (e.g., 50% per step over 4 steps = 6.25%). |

| Convergent Synthesis | Independent synthesis of key fragments followed by coupling. wikipedia.org | Higher overall yields; allows for late-stage diversification. wikipedia.org | Improved overall yield (e.g., two 2-step branches at 50%/step coupled = 12.5%). wikipedia.org |

A cornerstone in the synthesis of β-amino alcohols is the nucleophilic ring-opening of epoxides. rroij.comresearchgate.net This strategy is highly applicable for synthesizing this compound. A key intermediate for this route would be 2-(tetrahydrofuran-3-yl)oxirane.

The reaction involves the attack of an amine nucleophile, such as ammonia (B1221849), on one of the carbon atoms of the epoxide ring. This process, known as aminolysis, leads to the formation of the corresponding β-amino alcohol. emich.edu The reaction is often catalyzed by Lewis or Brønsted acids to activate the epoxide ring, although uncatalyzed reactions can occur under harsher conditions. researchgate.net This method is characterized by high regioselectivity, with the nucleophile typically attacking the less sterically hindered carbon atom, and high stereoselectivity, resulting in an anti-configuration of the amino and hydroxyl groups. rroij.com

Intramolecular ring-opening of epoxides by tethered silanols has also been explored as a route to substituted tetrahydrofurans, highlighting the versatility of ring-opening strategies in forming the core structures of such molecules. nih.gov

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. nih.govresearchgate.net These principles advocate for the reduction of waste, use of safer solvents, and energy efficiency, which are being increasingly applied to the synthesis of this compound and related compounds.

The use of microwave irradiation is a well-established green chemistry technique that can dramatically reduce reaction times and improve yields. researchgate.netbeilstein-journals.org In the context of β-amino alcohol synthesis, microwave-assisted aminolysis of epoxides has been shown to be highly effective. emich.edunih.gov This method often leads to cleaner reactions with fewer byproducts compared to conventional heating. mdpi.com

Solvent-free, or solid-state, reactions represent another significant green advancement. Mechanochemical methods, such as ball milling, can be used to carry out reactions without the need for solvents, thus reducing environmental impact. For instance, the reduction of a precursor like 2-(3-tetrahydrofuranyl)ketone could be achieved using sodium borohydride (B1222165) in a ball mill, followed by amination. This approach eliminates solvent waste and can be particularly useful for intermediates that are sensitive to heat.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes to hours researchgate.netbeilstein-journals.org |

| Energy Efficiency | Lower (heats entire vessel) | Higher (targets reactants directly) |

| Yields | Often lower | Often higher mdpi.com |

| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times |

Developing catalyst-free reactions is a key goal of green chemistry, as it simplifies purification processes and avoids the use of potentially toxic or expensive metal catalysts. researchgate.net Some multicomponent reactions for synthesizing heterocyclic compounds have been successfully performed without a catalyst, often by leveraging the inherent reactivity of the starting materials under specific conditions. nih.govnih.gov The ring-opening of epoxides with ammonia can proceed without a catalyst at elevated temperatures and pressures.

The replacement of volatile organic solvents with water is another central tenet of green chemistry. nih.gov Water is a non-toxic, non-flammable, and inexpensive solvent. While organic substrates may have limited solubility, techniques such as using co-solvents (like ethanol), surfactants, or performing reactions "on-water" at the phase interface can overcome this limitation. nih.govnih.gov Reactions like the aminolysis of epoxides have been successfully carried out in aqueous media, providing an environmentally benign alternative to traditional organic solvents. rroij.com

Green Chemistry Principles in Synthesis

Functional Group Interconversions and Derivatization

This compound possesses two primary functional groups ripe for chemical modification: a primary amine (-NH₂) and a primary alcohol (-OH). The ability to selectively modify these groups is crucial for creating derivatives with altered biological or physical properties, a common practice in medicinal chemistry. fiveable.menih.gov

The primary alcohol can undergo a variety of transformations:

Oxidation : Mild oxidation can convert the alcohol to an aldehyde, while stronger conditions will yield a carboxylic acid. fiveable.me

Esterification : Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) produces esters.

Conversion to a Leaving Group : The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or halide, to facilitate subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu

The primary amine is also a versatile handle for derivatization:

Acylation : Reaction with acyl chlorides or anhydrides forms amides.

Alkylation : The amine can be mono- or di-alkylated using alkyl halides.

Schiff Base Formation : Condensation with aldehydes or ketones yields imines.

Conversion to Azide : The amine can be converted to an azide, which can then participate in cycloaddition reactions. vanderbilt.edu

These derivatization strategies allow for the systematic exploration of the chemical space around the core this compound scaffold. researchgate.net

Table 3: Potential Derivatization Reactions

| Functional Group | Reagent Class | Resulting Functional Group |

| Alcohol (-OH) | Oxidizing Agents (e.g., PCC, KMnO₄) | Aldehyde, Carboxylic Acid fiveable.me |

| Acyl Halides / Anhydrides | Ester | |

| Sulfonyl Chlorides (e.g., TsCl) | Sulfonate Ester (e.g., Tosylate) vanderbilt.edu | |

| **Amine (-NH₂) ** | Acyl Halides / Anhydrides | Amide |

| Alkyl Halides | Secondary / Tertiary Amine | |

| Aldehydes / Ketones | Imine (Schiff Base) |

Amination and Hydroxylation Reactions

The synthesis of vicinal amino alcohols like this compound can be approached through various strategies that introduce the amine and hydroxyl functionalities in a controlled manner. Key methodologies include the reductive amination of α-hydroxy ketones and the ring-opening of epoxides.

Reductive Amination: A prominent strategy for the synthesis of this compound involves the reductive amination of a suitable ketone precursor, such as 1-hydroxy-1-(tetrahydrofuran-3-yl)acetone. This transformation can be achieved using a variety of reducing agents and nitrogen sources. organic-chemistry.orgnih.gov Catalytic systems, often employing transition metals like palladium on carbon (Pd/C) or nickel, in the presence of ammonia (NH₃) and hydrogen gas (H₂), are effective for this purpose. scispace.com The reaction proceeds through the in situ formation of an imine intermediate from the ketone and ammonia, which is then subsequently reduced to the desired primary amine. scispace.com The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is crucial for achieving high yields and selectivity, minimizing the formation of secondary amine byproducts. nih.govscispace.com

For instance, the reductive amination of furan-derived ketones to tetrahydrofuran-derived amines has been demonstrated using a Pd/Al₂O₃ catalyst, achieving yields of up to 98%. scispace.com While not a direct synthesis of the title compound, this provides a strong precedent for the feasibility of this approach starting from a corresponding tetrahydrofuranyl ketone. The general conditions for such reactions are summarized in the table below.

| Catalyst | Nitrogen Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Typical Yield (%) | Reference |

| Pd/Al₂O₃ | NH₃ | H₂ | Ethanol | 120 | 25 | up to 98 | scispace.com |

| Sodium Triacetoxyborohydride | Primary/Secondary Amines | - | 1,2-Dichloroethane | Room Temp | - | High | nih.gov |

| InCl₃/Et₃SiH | Various Amines | Et₃SiH | Methanol | - | - | High | organic-chemistry.org |

Epoxide Ring-Opening: Another fundamental approach to vicinal amino alcohols is the nucleophilic ring-opening of epoxides. nih.gov In the context of synthesizing this compound, a potential precursor would be 2-(tetrahydrofuran-3-yl)oxirane. The reaction of this epoxide with ammonia or a protected amine equivalent would lead to the desired amino alcohol. This method is advantageous as it directly installs the amino and hydroxyl groups with a defined stereochemical relationship, depending on the stereochemistry of the starting epoxide. The regioselectivity of the ring-opening is a critical factor, with the nucleophile generally attacking the less sterically hindered carbon of the epoxide ring. nih.gov

Protection and Deprotection Strategies for Selective Transformations

The presence of both a primary amine and a primary alcohol in this compound necessitates the use of protecting groups to achieve selective transformations at either functional group.

N-Protection: The amino group is often protected to prevent its reaction as a nucleophile or base during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. researchgate.netrsc.org The introduction of the Boc group is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or triethylamine. tsijournals.com

Table of Common Amine Protecting Groups and Their Deprotection Conditions:

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine) |

O-Protection: To perform reactions selectively at the amino group, the hydroxyl group can be protected. Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride or triethylsilyl (TES) chloride, are commonly employed for the protection of alcohols. nih.gov These groups are generally stable to a range of reaction conditions but can be readily cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov The selective silylation of a primary alcohol in the presence of an amine can often be achieved due to the higher nucleophilicity of the hydroxyl group under specific conditions. nih.govresearchgate.net

The strategic application of orthogonal protecting groups—those that can be removed under different conditions—allows for the sequential and selective manipulation of the amine and hydroxyl functionalities, enabling complex synthetic sequences.

Formation of Complex Molecular Scaffolds from this compound

The bifunctional nature and inherent chirality of this compound make it a valuable building block for the synthesis of diverse and complex molecular scaffolds, particularly heterocyclic structures. ijpsr.com

Oxazolidinone Formation: The vicinal amino alcohol moiety can readily undergo cyclization reactions to form five-membered heterocyclic rings. For example, reaction with phosgene, its equivalents (e.g., triphosgene), or diethyl carbonate can lead to the formation of an oxazolidinone ring. tsijournals.com These oxazolidinone scaffolds are present in a number of pharmaceutically active compounds.

Multicomponent Reactions: this compound can participate in multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step. For example, it could be utilized in reactions like the Ugi or Passerini reactions, where the amine and alcohol functionalities can react with other components (an aldehyde/ketone, a carboxylic acid, and an isocyanide) to generate complex, acyclic or heterocyclic structures. nih.gov

Synthesis of Chiral Ligands: The chiral nature of this compound makes it an attractive precursor for the synthesis of chiral ligands used in asymmetric catalysis. The amino and hydroxyl groups can be further functionalized or incorporated into larger frameworks to create bidentate or tridentate ligands capable of coordinating with metal centers and inducing stereoselectivity in chemical transformations. nih.gov

The tetrahydrofuran ring itself can also be a site for further modification, although this is less common than transformations involving the amino and hydroxyl groups. The ether linkage is generally stable, but under harsh acidic conditions, ring-opening could potentially occur.

The versatility of this compound as a synthetic intermediate continues to be explored, with its unique structural features offering numerous possibilities for the construction of novel and medicinally relevant molecules.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Amino-2-(3-tetrahydrofuranyl)ethanol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the protons of the ethanol (B145695) backbone and the tetrahydrofuran (B95107) ring. The protons on the carbons bearing the amino (-NH₂) and hydroxyl (-OH) groups are diastereotopic, meaning they are chemically non-equivalent, which can lead to more complex splitting patterns. The chemical shifts of the -NH₂ and -OH protons are often broad and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The molecule is expected to show six unique carbon signals corresponding to the six carbon atoms in its structure. The chemical shifts are indicative of the functional group attached to each carbon (e.g., carbons bonded to oxygen or nitrogen appear further downfield).

While specific experimental spectra for this exact molecule are not widely published, typical chemical shifts can be predicted based on analogous structures containing tetrahydrofuran and amino alcohol moieties. nih.govresearchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (-CH₂OH) | 3.5 - 3.8 | ~65 |

| 2 (-CH(NH₂)-) | 2.8 - 3.2 | ~58 |

| 3 (-CH-) | 2.3 - 2.7 | ~45 |

| 4 (-CH₂-) | 1.8 - 2.2 | ~30 |

| 5 (-CH₂O-) | 3.7 - 4.0 | ~72 |

| 6 (-OCH₂-) | 3.6 - 3.9 | ~68 |

| -OH | Variable (e.g., 2.0-4.0) | - |

| -NH₂ | Variable (e.g., 1.5-3.0) | - |

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the proton at C2 and the protons on C1 and C3, as well as correlations between adjacent protons within the tetrahydrofuran ring (e.g., C3-H with C4-H₂ and C4-H₂ with C5-H₂).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbon atom they are attached to. This technique is crucial for definitively assigning each proton signal to its corresponding carbon signal, for example, confirming which ¹H signals belong to C1, C2, C3, etc. nih.gov

Together, these 2D techniques provide a detailed map of the molecular structure, confirming the assigned framework and aiding in the analysis of the molecule's stereochemistry through the interpretation of coupling constants and Nuclear Overhauser Effect (NOE) data.

The choice of solvent can significantly influence NMR spectra, particularly the chemical shifts of labile protons like those in hydroxyl (-OH) and amino (-NH₂) groups. thieme-connect.de In aprotic solvents like chloroform-d (B32938) (CDCl₃), these protons participate less in hydrogen bonding with the solvent, often resulting in sharper signals at a higher field (lower ppm). In contrast, in protic solvents like deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD), these protons can exchange with deuterium, causing their signals to diminish or disappear entirely. reddit.comresearchgate.net

Furthermore, solvents can affect the conformational equilibrium of the molecule. acs.org The polarity of the solvent can influence intramolecular hydrogen bonding between the amino and hydroxyl groups, which in turn affects the rotational freedom around the C1-C2 bond. These conformational changes can lead to subtle but measurable changes in the chemical shifts and coupling constants of the backbone protons, providing insight into the molecule's preferred shape in different environments. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. wikipedia.org For this compound (C₆H₁₃NO₂, Molecular Weight: 131.18 g/mol ), electron ionization (EI) would likely produce a molecular ion peak (M⁺) at m/z = 131.

The fragmentation of this molecule is expected to follow characteristic pathways for amino alcohols and ethers. libretexts.orglibretexts.org

Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols. dummies.comjove.com Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is common.

Cleavage between C1 and C2 would result in the loss of a ·CH₂OH radical (mass 31), leading to a fragment ion at m/z = 100.

A more favorable alpha-cleavage for amines is the loss of the largest alkyl substituent from the carbon bearing the nitrogen. Here, cleavage of the C2-C3 bond would result in the loss of the tetrahydrofuranyl radical (mass 71), generating a prominent base peak at m/z = 60, corresponding to [CH(NH₂_CH₂OH]⁺.

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at [M-18]⁺. For this compound, a peak might be observed at m/z = 113.

Ring Fragmentation: The tetrahydrofuran ring can also fragment, for instance, by losing ethylene (B1197577) (C₂H₄, mass 28) after initial ring-opening, leading to various smaller fragments. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 131 | [C₆H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 113 | [C₆H₁₁NO]⁺ | Loss of H₂O (Dehydration) |

| 100 | [C₅H₁₀NO]⁺ | Alpha-cleavage: Loss of ·CH₂OH |

| 71 | [C₄H₇O]⁺ | Tetrahydrofuranyl cation |

| 60 | [C₂H₆NO]⁺ | Alpha-cleavage: Loss of ·C₄H₇O |

X-ray Diffraction for Solid-State Structure and Chirality

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique can precisely measure bond lengths, bond angles, and torsional angles, providing a definitive confirmation of the compound's connectivity.

Crucially, for a chiral molecule like this compound, X-ray diffraction can determine its absolute configuration. thieme-connect.de By analyzing the anomalous dispersion of X-rays, crystallographers can distinguish between a molecule and its non-superimposable mirror image (enantiomer). mit.edued.ac.uk This method provides the absolute stereochemistry at both chiral centers (C2 and C3), confirming whether the sample is, for example, the (2R, 3R), (2S, 3S), (2R, 3S), or (2S, 3R) stereoisomer. The analysis also reveals details about intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, which dictate the crystal packing arrangement. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules in solution. nsf.govnih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An enantiomerically pure sample will produce a characteristic CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths. Its enantiomer will produce a mirror-image spectrum. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess (ee) of the sample. bohrium.com By comparing the CD spectrum of an unknown sample to that of a pure enantiomer, one can rapidly and accurately determine its enantiomeric purity. nih.govacs.org

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. Similar to CD, the resulting ORD curve is characteristic of a specific enantiomer and can be used to determine the absolute configuration and enantiomeric excess.

These techniques are particularly valuable for the routine analysis of chiral compounds like this compound, offering a faster alternative to chiral chromatography for determining the success of an asymmetric synthesis or chiral resolution. researchgate.netnih.gov

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized geometry and electronic characteristics of molecules. For 2-Amino-2-(3-tetrahydrofuranyl)ethanol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can predict its most stable three-dimensional structure. nih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's spatial arrangement.

Furthermore, DFT provides critical insights into the electronic structure by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's chemical reactivity, stability, and the energy required for electronic excitation. nih.gov A smaller gap generally suggests higher reactivity. These parameters are crucial for predicting how the molecule will interact with other reagents. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Selected Bond Lengths (Å) | |

| C(amino)-C(hydroxyl) | 1.542 |

| C(amino)-N | 1.465 |

| C(hydroxyl)-O | 1.428 |

| C(amino)-C(THF) | 1.538 |

| Selected Bond Angles (°) | |

| N-C(amino)-C(hydroxyl) | 109.8 |

| O-C(hydroxyl)-C(amino) | 111.5 |

| C(THF)-C(amino)-N | 110.2 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.25 |

| LUMO Energy | 1.15 |

| HOMO-LUMO Gap (ΔE) | 7.40 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and interactions with its environment over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals the accessible conformations of the molecule. nih.gov

For this compound, MD simulations can explore the puckering of the tetrahydrofuran (B95107) ring and the rotation around key single bonds, such as the bond between the amino-bearing carbon and the tetrahydrofuranyl ring. nih.govnih.gov This analysis helps identify the most populated conformational states and the energy barriers between them. Understanding the conformational landscape is vital, as different conformers can exhibit different reactivities or binding affinities.

| Conformer | Key Dihedral Angle (N-C-C-O) | Population (%) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti | ~180° | 55 | 0.00 |

| Gauche (+) | ~+60° | 25 | 0.85 |

| Gauche (-) | ~-60° | 20 | 0.95 |

Mechanistic Pathways of Key Reactions

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of reactions involving this compound. For instance, in its role as a building block or a ligand, understanding its reaction pathways is crucial. A key reaction could be the N-alkylation of the primary amine, a fundamental transformation in organic synthesis. Computational modeling can map out the entire reaction coordinate, identifying reactants, intermediates, transition states, and products.

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction pathway. researchgate.net The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. nih.gov DFT calculations can locate the geometry of the TS and compute its energy. For the N-alkylation reaction, computational analysis can reveal whether the reaction proceeds through a concerted SN2 mechanism or a stepwise pathway. nih.govnih.gov

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +22.5 |

| Products | -15.8 |

The surrounding solvent can significantly influence reaction energetics and mechanisms. Computational models can account for these effects using either implicit solvation models (where the solvent is treated as a continuum) or explicit models (where individual solvent molecules are included in the calculation). nih.gov For a reaction like N-alkylation, polar solvents can stabilize charged species like the transition state, potentially lowering the activation energy and accelerating the reaction. nih.govpcbiochemres.com Comparing the reaction energy profile in the gas phase versus in different solvents provides a more complete and realistic understanding of the chemical process.

| Solvent | Dielectric Constant (ε) | Calculated Ea (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 22.5 |

| Tetrahydrofuran (THF) | 7.5 | 19.8 |

| Ethanol (B145695) | 24.5 | 17.2 |

| Water | 80.1 | 16.5 |

Ligand Design and Catalyst Optimization through Computational Modeling

The chiral nature of this compound makes it an attractive scaffold for the development of ligands for asymmetric catalysis. Computational modeling plays a pivotal role in the rational design and optimization of such ligands. ethz.ch By systematically modifying the ligand structure in silico—for example, by adding bulky substituents to the amine or hydroxyl group—chemists can predict the impact on catalyst performance. nih.gov

A key goal in asymmetric catalysis is to maximize the energy difference between the transition states leading to the two different enantiomeric products (ΔΔG‡). nih.gov A larger ΔΔG‡ results in higher enantioselectivity. Computational models can calculate the energies of these diastereomeric transition states for a given reaction (e.g., an asymmetric allylation) with different ligand derivatives. This predictive power accelerates the discovery of more effective catalysts by prioritizing the synthesis of the most promising candidates, saving significant experimental time and resources. researchgate.netrsc.org

| Ligand Derivative (Modification on -NH2 group) | Calculated ΔΔG‡ (kcal/mol) | Predicted e.e. (%) |

|---|---|---|

| -H (Unmodified) | 0.5 | 38 |

| -CH3 | 0.9 | 62 |

| -C(CH3)3 (tert-Butyl) | 1.8 | 91 |

| -C(C6H5)3 (Trityl) | 2.5 | 98 |

Coordination Chemistry and Metal Complexation

2-Amino-2-(3-tetrahydrofuranyl)ethanol as a Ligand

As a ligand, this compound features two primary donor atoms: the nitrogen of the amino group and the oxygen of the hydroxyl group. This arrangement allows it to engage in chelation, a process where a single ligand binds to a central metal ion at two or more points, forming a stable ring structure. Such interactions are fundamental to the formation and properties of a wide array of coordination compounds.

The most probable coordination mode for this compound is as a bidentate, N,O-donor ligand. In this fashion, both the amino nitrogen and the hydroxyl oxygen bind to the metal center. This chelation would form a thermodynamically stable five-membered ring, a common and favored arrangement in coordination chemistry. The hydroxyl group typically deprotonates upon coordination to form an alcoholate, resulting in a neutral ligand that forms a strong covalent bond with the metal. While the ether oxygen of the tetrahydrofuran (B95107) ring also possesses a lone pair of electrons, its involvement in coordination is considered less likely due to the higher stability of the five-membered chelate ring formed by the amino and ethanol (B145695) groups.

The stereochemistry of this compound is a critical aspect of its function as a ligand. As a chiral molecule, its coordination to a metal center can lead to the formation of complexes with specific three-dimensional arrangements. When multiple chiral ligands coordinate to a single metal ion, diastereomeric complexes can be formed, which may possess distinct physical, spectroscopic, and reactive properties. The inherent chirality of the ligand is thus transferred to the resulting metal complex, a property that is highly valuable in fields such as asymmetric catalysis.

The synthesis of metal complexes with this compound would likely follow established procedures for other amino alcohol ligands. A common method involves the direct reaction of a metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent, often an alcohol like ethanol or methanol. The reaction may be performed at room temperature or with heating to facilitate the complex formation. The stoichiometry of the reaction (the metal-to-ligand ratio) can be varied to isolate complexes with different numbers of coordinated ligands, such as [ML₂] or [ML₃] types, depending on the coordination preference of the metal ion.

This compound is expected to form stable complexes with a variety of transition metals. The d-orbitals of these metals can accept the lone pairs of electrons from the ligand's nitrogen and oxygen donors, leading to the formation of coordinate covalent bonds. The geometry of the resulting complexes—such as octahedral, square planar, or tetrahedral—would be dictated by the coordination number and the electronic configuration of the central metal ion. For instance, metals like Co(II), Ni(II), and Cu(II) commonly form octahedral complexes when coordinated with three bidentate ligands or two bidentate ligands and two solvent molecules. Palladium(II) and Platinum(IV), on the other hand, often favor square planar and octahedral geometries, respectively.

Spectroscopic techniques are indispensable for characterizing metal complexes and confirming the coordination of the ligand.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups involved in ligand-to-metal binding. Upon complexation of this compound, characteristic shifts in the vibrational frequencies of its amino and hydroxyl groups are expected. The coordination of the amino group to a metal ion typically leads to a shift in the N-H stretching and bending vibrations. The deprotonation and coordination of the hydroxyl group would be evidenced by the disappearance of the broad O-H stretching band (typically around 3300-3400 cm⁻¹) and a shift in the C-O stretching frequency. Furthermore, the formation of new, lower-frequency bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations (typically in the 400-600 cm⁻¹ region) would provide direct evidence of complex formation.

| Functional Group | Vibrational Mode | Typical Wavenumber (Free Ligand) | Expected Change Upon Coordination |

|---|---|---|---|

| O-H (Alcohol) | Stretching | ~3350 cm⁻¹ (broad) | Disappearance (due to deprotonation) |

| N-H (Amine) | Stretching | ~3300-3400 cm⁻¹ | Shift to lower wavenumber (e.g., by 50-150 cm⁻¹) |

| C-O (Alcohol) | Stretching | ~1050 cm⁻¹ | Shift to higher or lower wavenumber |

| Metal-Oxygen | Stretching | N/A | Appearance of new band (~400-600 cm⁻¹) |

| Metal-Nitrogen | Stretching | N/A | Appearance of new band (~400-550 cm⁻¹) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of transition metal complexes are characterized by electronic transitions between d-orbitals, which are split in energy by the electrostatic field of the ligands. These d-d transitions typically occur in the visible region of the electromagnetic spectrum, imparting color to the complexes. libretexts.org The energy of these transitions is sensitive to the identity of the metal ion, its oxidation state, and the nature of the coordinating ligands. For the specified transition metal ions in an octahedral geometry, specific electronic transitions would be anticipated.

| Metal Ion | d-Electron Configuration | Ground State Term | Expected Spin-Allowed Transitions |

|---|---|---|---|

| Cr(III) | d³ | ⁴A₂g | ⁴A₂g → ⁴T₂g, ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₁g(P) |

| Mn(II) | d⁵ (high spin) | ⁶A₁g | Spin-forbidden (very weak intensity) |

| Co(II) | d⁷ (high spin) | ⁴T₁g(F) | ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P) |

| Ni(II) | d⁸ | ³A₂g | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) |

| Cu(II) | d⁹ | ²Eg | ²Eg → ²T₂g (often broad/distorted due to Jahn-Teller effect) |

The magnetic properties of transition metal complexes are determined by the number of unpaired d-electrons on the central metal ion. Magnetic susceptibility measurements provide a powerful tool for determining this number, which in turn offers insight into the oxidation state and the geometric and electronic structure of the complex. For complexes of this compound with metals like Cr(III), Mn(II), Co(II), and Ni(II), paramagnetism is expected due to the presence of unpaired electrons. In contrast, complexes with d¹⁰ ions like Zn(II) or d⁶ low-spin ions like Pt(IV) would be diamagnetic.

The effective magnetic moment (μ_eff) can be estimated using the spin-only formula, μ_so = √[n(n+2)], where 'n' is the number of unpaired electrons. Comparing the experimentally measured magnetic moment to the calculated spin-only value helps to confirm the electronic structure of the complex.

| Metal Ion | d-Electron Configuration | Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) in Bohr Magnetons (B.M.) | Expected Magnetic Behavior |

|---|---|---|---|---|

| Cr(III) | d³ | 3 | 3.87 | Paramagnetic |

| Mn(II) | d⁵ | 5 | 5.92 | Paramagnetic |

| Co(II) | d⁷ | 3 | 3.87 | Paramagnetic |

| Ni(II) | d⁸ | 2 | 2.83 | Paramagnetic |

| Cu(II) | d⁹ | 1 | 1.73 | Paramagnetic |

| Pd(II) (sq. planar) | d⁸ | 0 | 0 | Diamagnetic |

| Pt(IV) (octahedral) | d⁶ | 0 | 0 | Diamagnetic |

| Au(III) (sq. planar) | d⁸ | 0 | 0 | Diamagnetic |

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of the chemical compound “this compound” as a chiral ligand for the particular applications outlined in the requested article structure.

Extensive searches were conducted to find data on its role in the following areas:

Asymmetric Hydrogenation

Asymmetric Ring-Opening Reactions

Asymmetric Alkylation and Amination Reactions

Click Chemistry Applications

Enantioselectivity and Diastereoselectivity Control

Catalyst Design and Optimization Principles

The search results yielded general information on the applications of other chiral β-amino alcohols in these fields but did not provide any specific examples, data, or research findings related to "this compound" or its derivatives being used as a catalyst or ligand.

Therefore, in order to adhere to the instructions of providing a scientifically accurate article focused solely on “this compound” and to avoid generating speculative or inaccurate content, it is not possible to fulfill this request. The required research data to populate the specified outline for this particular compound does not appear to be available in the public domain.

Applications in Asymmetric Catalysis

Catalyst Design and Optimization Principles

Modularity and Diversifiability of Ligand Scaffolds

There is no available research that specifically discusses the modular synthesis or the diversifiability of ligand scaffolds based on 2-Amino-2-(3-tetrahydrofuranyl)ethanol. While the modular design of chiral ligands is a common strategy in asymmetric catalysis, allowing for the systematic tuning of steric and electronic properties, the application of this concept to this specific amino alcohol has not been reported.

Impact of Ligand Structure on Catalytic Performance

Detailed studies, including data tables and research findings, on how the unique tetrahydrofuranyl structure within ligands derived from this compound influences catalytic performance (e.g., enantioselectivity, activity) are not available. General principles suggest that the cyclic ether moiety could influence the ligand's conformational rigidity and its coordination to a metal center, but specific experimental evidence is lacking.

Regeneration and Reusability of Catalytic Systems

There are no published methods or research findings on the regeneration and reusability of catalytic systems that employ ligands synthesized from this compound. While catalyst recycling is a critical aspect of sustainable chemistry, its investigation in the context of this specific compound has not been documented.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

While established methods such as the catalytic hydrogenation of nitriles and reductive amination of ketones provide reliable routes to 2-Amino-2-(3-tetrahydrofuranyl)ethanol, future research will likely focus on developing more efficient, sustainable, and enantioselective synthetic strategies. One promising area is the use of enzymatic amination, where microbial systems like Rhodococcus spp. can offer high enantioselectivity, potentially producing the (R)-enantiomer with greater than 95% enantiomeric excess (ee). However, challenges such as long reaction times and low substrate loading currently hinder scalability.

Another avenue for exploration is the development of multicomponent reactions (MCRs). Inspired by methodologies like the Gewald synthesis for 2-aminothiophenes, MCRs could provide a convergent and atom-economical route to the target molecule or its complex derivatives in a single step. scielo.brnih.gov Furthermore, adapting strategies from the synthesis of related compounds, such as the regioselective ring-opening of N-protected (aziridin-2-yl)methylphosphonates, could lead to novel pathways for producing analogues of this compound with diverse functionalities. mdpi.com

| Synthetic Pathway | Key Features | Typical Yield | Advantages | Future Research Focus |

|---|---|---|---|---|

| Catalytic Hydrogenation of Nitriles | Uses Raney nickel or Pd/C catalysts under H₂ pressure. | >85% | High yield and efficiency. | Developing non-precious metal catalysts; lowering pressure/temperature requirements. |

| Reductive Amination of Ketones | Reacts a ketone precursor with an ammonia (B1221849) source and a reducing agent (e.g., NaBH₃CN). | 72-78% | Avoids harsh conditions, preserving the THF ring. | Improving yields and exploring asymmetric variants with chiral catalysts. |

| Enzymatic Amination | Microbial catalysis (e.g., Rhodococcus spp.) for asymmetric synthesis. | 50-60% | Highly enantioselective (>95% ee). | Improving substrate loading, reducing reaction times, and enzyme immobilization for scalability. |

| Multicomponent Reactions (MCRs) | (Proposed) Convergent synthesis from three or more starting materials in one pot. | Variable | High atom economy, reduced waste, operational simplicity. | Designing and screening novel MCRs to construct the core structure or its derivatives. |

Development of New Catalytic Systems

The advancement of synthetic pathways is intrinsically linked to the development of novel catalysts. Current syntheses of this compound often rely on traditional catalysts like palladium on carbon (Pd/C) or Raney nickel. Future research will aim to introduce more sustainable and efficient catalytic systems. This includes the exploration of non-precious metal catalysts to reduce cost and environmental impact.

Furthermore, the field could benefit from the design of advanced heterogeneous catalysts, such as metal nanoparticles supported on novel materials, which offer easier separation and recyclability. nih.gov Asymmetric catalysis is another critical area; while some transition metal catalysts can enhance selectivity, developing more cost-effective chiral catalysts or biocatalytic systems is a key objective for producing enantiomerically pure this compound. The use of metal-free catalytic systems, such as organocatalysts or base-catalyzed reactions, also represents a green and economical alternative worth investigating. mdpi.com

Integration with Flow Chemistry and Mechanochemistry

Modernizing synthetic processes through the integration of flow chemistry and mechanochemistry offers significant advantages in terms of safety, efficiency, and sustainability. scribd.com

Mechanochemistry: Solvent-free methodologies dramatically reduce environmental impact. A notable example is the solid-state reduction of a precursor like 2-(3-tetrahydrofuranyl)ketone using sodium borohydride (B1222165) in a ball mill, which eliminates solvent waste and is suitable for heat-sensitive intermediates. Future work could optimize these mechanochemical processes to improve yields and reduce reaction times.

Flow Chemistry: Continuous flow chemistry, while not yet widely reported for this specific compound, holds immense potential. scribd.comnih.gov By employing microreactor technology, reactions can be performed with superior control over temperature, pressure, and residence time, often leading to higher yields and purity compared to batch processes. researchgate.net Flow systems can enhance safety by minimizing the volume of hazardous reagents at any given time and can be scaled up more efficiently. nih.gov Integrating in-line purification techniques, such as polymer-supported scavengers, could create a seamless and automated synthesis-to-purification workflow. nih.gov

Expanding Applications in Complex Molecule Synthesis

This compound is primarily valued as a versatile building block for constructing more complex molecules, especially in the pharmaceutical and agrochemical industries. Its inherent chirality and the presence of the tetrahydrofuran (B95107) ring—a common motif in bioactive compounds—make it a valuable starting material for asymmetric synthesis.

Future applications will likely see its integration into the synthesis of a broader range of complex molecular architectures. The tetrahydrofuran scaffold is a key component in numerous antiviral drugs, including HIV protease inhibitors like Darunavir and nucleotide analogues like Remdesivir. mdpi.com This suggests that this compound could serve as a crucial precursor for novel antiviral agents. Its structure is also amenable for creating receptor antagonists and other biologically active molecules where the cyclic ether and amino alcohol groups can form specific hydrogen bonds and other interactions with biological targets.

| Target Molecule Class | Rationale for Application | Example of a Related Core Structure in a Known Drug |

|---|---|---|

| Antiviral Agents | The tetrahydrofuran moiety is a key structural feature in many antiviral drugs, contributing to binding and pharmacokinetic properties. mdpi.com | Darunavir (HIV Protease Inhibitor) |

| Receptor Antagonists | The amino and hydroxyl groups can mimic natural ligands and interact with receptor binding sites through hydrogen bonding. | Naftidrofuryl (Peripheral Vasodilator) mdpi.com |

| Agrochemicals | The compound's structure can be modified to create novel pesticides and herbicides with potentially improved efficacy and selectivity. | Fungicides and Herbicides with furan/tetrahydrofuran rings. mdpi.com |

| Novel Antibacterials | The tetrahydrofuran ring is present in polyether antibiotics, suggesting its potential as a scaffold for new antibacterial agents. mdpi.com | Monensin, Nigericin mdpi.com |

Advanced Studies in Supramolecular Chemistry and Nanotechnology

The functional groups within this compound—specifically the hydrogen-bond-donating amino and hydroxyl groups and the hydrogen-bond-accepting oxygen of the tetrahydrofuran ring—make it an interesting candidate for studies in supramolecular chemistry. These groups can drive self-assembly processes to form ordered structures such as gels, liquid crystals, or fibers. Its chirality could be exploited to create chiral supramolecular polymers or to act as a chiral selector in separation science.

In nanotechnology, while direct applications are not yet established, the compound could be used to functionalize the surface of nanoparticles. This could impart specific properties, such as chirality or enhanced biocompatibility, or the functionalized nanoparticles could serve as novel, recyclable catalysts. There is also potential for its use as a building block in the synthesis of metal-organic frameworks (MOFs), where the amino alcohol moiety can coordinate with metal ions to create porous materials with applications in gas storage, separation, and catalysis.

Investigation of Biological Activities Beyond Pharmacological Studies

Beyond its role as a synthetic intermediate, derivatives of this compound warrant investigation for a range of biological activities. The structural similarity of its core to various bioactive molecules suggests it could serve as a scaffold for discovering compounds with novel functions. Areas for future investigation include screening for antimicrobial, antifungal, or anticancer properties, as these activities are common in heterocyclic compounds. scielo.brscribd.comukrbiochemjournal.org

A particularly promising area of research is the development of enzyme inhibitors based on the this compound scaffold. The molecule's functional groups are well-suited to interact with the active sites of enzymes, potentially acting as competitive or non-competitive inhibitors.

Research has indicated that structural modifications can lead to potent inhibitors; for instance, it is a known building block for HIV protease inhibitors. The mechanism of action involves the amino and hydroxyl groups forming key hydrogen bonds within the enzyme's active site, mimicking the transition state of the natural substrate. Future work could involve designing derivatives that act as covalent inhibitors. By incorporating a reactive functional group, the compound could be targeted to form a covalent bond with a key residue in an enzyme's active site, such as a cysteine or serine. This approach has been successfully used for other amino alcohol analogues, such as threonine-based inhibitors designed to covalently target the active site cysteine of Sortase enzymes. researchgate.net This strategy could be applied to a wide range of enzymatic targets, opening new avenues for therapeutic development.

Q & A

Basic: What are the standard synthetic protocols for 2-Amino-2-(3-tetrahydrofuranyl)ethanol?

A common method involves catalytic hydrogenation of azido intermediates. For example, 2-azido-2-(anthracen-9-yl)ethanol can be reduced using Pd/C under H₂ to yield the corresponding aminoethanol derivative with 80% efficiency . Key steps include degassing the reaction mixture, optimizing catalyst loading (e.g., 5% Pd/C), and post-reaction purification via filtration and solvent evaporation. Reaction conditions (e.g., RT, 18 h) and solvent choice (ethanol) are critical for reproducibility .

Basic: How is this compound purified after synthesis?

Purification typically involves filtration through celite to remove catalyst residues, followed by solvent removal under reduced pressure. Recrystallization or column chromatography may be employed for higher purity, depending on byproduct complexity. For example, hydrogenation byproducts in similar aminoethanol syntheses are removed via these methods .

Basic: What analytical techniques validate its structural integrity?

- Elemental analysis : Confirms empirical formula (e.g., C, H, N content within 0.2% deviation) .

- TLC : Monitors reaction progress (e.g., hexanes/EtOAc 3:1, visualized with KMnO₄) .

- NMR/IR spectroscopy : Identifies functional groups (e.g., -NH₂, -OH) and stereochemistry.

Advanced: What enantioselective strategies are used for its synthesis?

Chiral resolution or asymmetric catalysis may be applied. For structurally related compounds like (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol, chiral auxiliaries or enantiomerically pure starting materials are employed to achieve >95% enantiomeric excess . Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP) is another approach for stereocontrol .

Advanced: How can catalytic methods optimize C-C bond formation in its derivatives?

Palladium-catalyzed cross-coupling or organocatalytic methods (e.g., proline-derived catalysts) enable regioselective C-C bond formation. For example, aryl-substituted derivatives are synthesized via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and boronic acids . Reaction parameters (temperature, ligand choice) influence yield and selectivity.

Advanced: How does this compound interact with biological targets?

Molecular docking studies on analogous compounds (e.g., collagenase inhibitors) reveal interactions such as:

- Hydrogen bonding : Between carbonyl oxygen and Gln215 (1.96–2.20 Å) .

- π-π stacking : Aromatic rings with Tyr201 (4.13–4.25 Å) .

These interactions correlate with Gibbs free energy values (−6.4 to −6.5 kcal/mol), guiding SAR optimization .

Advanced: What in vitro toxicity data are available?

While direct data on this compound are limited, structurally similar aminoethanols show LD₅₀ values (oral, rodent) ranging from 1–3 g/kg . Toxicity assays (e.g., MTT for cell viability) and Ames tests for mutagenicity are recommended for preclinical evaluation .

Advanced: How do substituents influence its bioactivity?

Substituent position and electronegativity significantly alter activity. For example:

- Halogenated derivatives : Chloro or fluoro groups at the 3-position enhance target affinity (e.g., IC₅₀ < 10 µM) .

- Bulkier groups : Anthracenyl substituents reduce solubility but improve binding kinetics .

Comparative studies using SPR or ITC quantify these effects .

Advanced: How stable is this compound under varying conditions?

- Thermal stability : Decomposition above 150°C (TGA data for similar compounds) .

- pH sensitivity : Stable in neutral buffers but prone to oxidation in acidic/alkaline conditions .

Storage at −20°C under inert gas (N₂/Ar) is advised .

Advanced: What role does it play in asymmetric catalysis?

As a chiral scaffold, it can act as a ligand or co-catalyst. For example, (R)-configured aminoethanols facilitate enantioselective alkylation with >90% ee . Mechanistic studies (e.g., DFT calculations) optimize transition-state interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.